molecular formula C9H16O B1652607 Bicyclo[3.3.1]nonan-1-ol CAS No. 15158-56-2

Bicyclo[3.3.1]nonan-1-ol

Cat. No.: B1652607
CAS No.: 15158-56-2
M. Wt: 140.22 g/mol
InChI Key: XHUCMLZPYDPQLE-UHFFFAOYSA-N
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Description

Bicyclo[331]nonan-1-ol is an organic compound with the molecular formula C₉H₁₆O It is a bicyclic alcohol, characterized by a rigid, non-planar structure that consists of two fused cyclohexane rings This compound is notable for its unique three-dimensional shape, which imparts distinct chemical and physical properties Bicyclo[33

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.3.1]nonan-1-ol can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a suitable dienophile to form the bicyclic structure. Subsequent reduction of the resulting bicyclo[3.3.1]nonanone using reagents such as lithium aluminum hydride or sodium borohydride yields this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalytic hydrogenation and other green chemistry approaches are also explored to make the process more sustainable .

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]nonan-1-ol and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the binding affinity and specificity of these interactions, making this compound a valuable scaffold in drug design .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxyl functional group, which imparts distinct reactivity and potential for further functionalization. Its rigid bicyclic structure also provides a stable framework for various chemical transformations and applications .

Properties

IUPAC Name

bicyclo[3.3.1]nonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-9-5-1-3-8(7-9)4-2-6-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUCMLZPYDPQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340630
Record name Bicyclo[3.3.1]nonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15158-56-2
Record name Bicyclo[3.3.1]nonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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